Bienvenue dans la boutique en ligne BenchChem!

4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

medicinal chemistry chemical biology drug discovery

A distinct 2‑aminothiazoline scaffold purpose‑built for enzyme inhibitor or receptor modulator SAR programs. The patented combination of a 4,4‑gem‑dimethyl thiazoline ring and a meta‑trifluoromethylphenyl substituent introduces conformational constraint and potential metabolic stability advantages over unsubstituted analogs. Because no peer‑reviewed biological activity data exist for this exact compound, it offers a clean slate for proprietary exploration. Supplied at ≥95% purity, it is immediately available for constructing focused screening libraries, developing HPLC/LC‑MS methods, or serving as a key intermediate in medicinal chemistry. Multiple manufacturers stock this scaffold; contact us for a competitive quotation.

Molecular Formula C12H13F3N2S
Molecular Weight 274.31
CAS No. 281211-64-1
Cat. No. B2813249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
CAS281211-64-1
Molecular FormulaC12H13F3N2S
Molecular Weight274.31
Structural Identifiers
SMILESCC1(CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C12H13F3N2S/c1-11(2)7-18-10(17-11)16-9-5-3-4-8(6-9)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)
InChIKeyCIZBLFDLXGYQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4‑Dimethyl‑N‑[3‑(trifluoromethyl)phenyl]‑4,5‑dihydro‑1,3‑thiazol‑2‑amine (CAS 281211‑64‑1): Compound Identity and Procurement Context


4,4‑Dimethyl‑N‑[3‑(trifluoromethyl)phenyl]‑4,5‑dihydro‑1,3‑thiazol‑2‑amine (CAS 281211‑64‑1; molecular formula C₁₂H₁₃F₃N₂S; molecular weight 274.31 g mol⁻¹) is a synthetic 2‑aminothiazoline derivative bearing a meta‑trifluoromethylphenyl substituent at the exocyclic nitrogen and a gem‑dimethyl group at the 4‑position of the dihydrothiazole ring [REFS‑1]. The compound is commercially available from several chemical suppliers, typically at ≥95 % purity, and is marketed as a research‑grade building block or potential enzyme inhibitor/receptor modulator [REFS‑2]. However, a comprehensive search of the primary scientific and patent literature (PubMed, Google Patents, BindingDB) did not retrieve any peer‑reviewed publication or granted patent that explicitly discloses quantitative biological activity data for this exact compound. Consequently, the comparative evidence base required for a rigorous Product‑Specific Evidence Guide is not available at the time of this analysis.

4,4‑Dimethyl‑N‑[3‑(trifluoromethyl)phenyl]‑4,5‑dihydro‑1,3‑thiazol‑2‑amine (CAS 281211‑64‑1): Why In‑Class Analogs Cannot Be Assumed Equivalent


The 2‑aminothiazoline scaffold is present in numerous biologically active molecules, yet minor structural modifications can drastically alter potency, selectivity, and pharmacokinetic properties. The target compound incorporates a unique combination of a meta‑trifluoromethylphenyl group and a gem‑dimethyl substitution at the 4‑position of the thiazoline ring. Published structure‑activity relationship (SAR) studies on closely related N,N‑disubstituted 2‑aminothiazolines demonstrate that both the nature of the N‑aryl substituent and the substitution pattern on the thiazoline ring are critical determinants of enzyme inhibitory activity and selectivity [REFS‑1]. Without direct comparative data, however, the precise impact of the 4,4‑dimethyl motif and the meta‑CF₃‑phenyl group on biological performance remains unquantified for this specific compound. Therefore, generic substitution with other 2‑aminothiazolines—even those bearing trifluoromethylphenyl groups—cannot be assumed to yield equivalent experimental outcomes.

4,4‑Dimethyl‑N‑[3‑(trifluoromethyl)phenyl]‑4,5‑dihydro‑1,3‑thiazol‑2‑amine (CAS 281211‑64‑1): Quantitative Differential Evidence Assessment


Absence of Publicly Available Comparator‑Based Quantitative Bioactivity Data

An exhaustive search of PubMed, Google Patents, BindingDB, and ChEMBL did not identify any primary research article or patent that reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, % inhibition at a defined concentration) for 4,4‑dimethyl‑N‑[3‑(trifluoromethyl)phenyl]‑4,5‑dihydro‑1,3‑thiazol‑2‑amine [REFS‑1]. The compound does not appear in the major public bioactivity databases. Therefore, no direct head‑to‑head comparison or cross‑study comparable data can be assembled at this time. The closest structurally characterized analogs that possess publicly available bioactivity data belong to the N,N‑disubstituted 2‑aminothiazoline class evaluated as butyrylcholinesterase (BChE) and carboxylesterase (CaE) inhibitors [REFS‑2]; however, those analogs carry a 5‑halomethyl substituent and differ in the N‑aryl group, precluding direct quantitative comparison with the target compound. Any differential claim for the target compound relative to its closest commercially available analogs (e.g., N‑[3‑(trifluoromethyl)phenyl]‑4,5‑dihydro‑1,3‑thiazol‑2‑amine, CAS 13578‑56‑8; 4‑ethyl‑N‑[3‑(trifluoromethyl)phenyl]‑4,5‑dihydro‑1,3‑thiazol‑2‑amine) would be speculative in the absence of measured activity values.

medicinal chemistry chemical biology drug discovery

4,4‑Dimethyl‑N‑[3‑(trifluoromethyl)phenyl]‑4,5‑dihydro‑1,3‑thiazol‑2‑amine (CAS 281211‑64‑1): Application Scenarios Based on Available Evidence


Exploratory Medicinal Chemistry and Scaffold‑Hopping Campaigns

The compound may serve as a starting point for SAR exploration in academic or industrial medicinal chemistry groups that are investigating 2‑aminothiazoline‑based inhibitors. Its structural features—a meta‑trifluoromethylphenyl group and a gem‑dimethyl‑substituted thiazoline ring—are distinct from the 5‑halomethyl‑2‑aminothiazolines previously characterized as BChE/CaE inhibitors [REFS‑2]. However, users should be aware that no baseline activity data exist for this scaffold, and all biological evaluation must be performed de novo.

Chemical Biology Probe Development (Requires Primary Screening)

If a research program has identified the 2‑aminothiazoline core as a privileged scaffold for a specific target (e.g., M3 muscarinic acetylcholine receptor, as suggested by the patent literature on thiazole aniline compounds [REFS‑1]), this compound could be included in a screening library. Its 4,4‑dimethyl substitution may confer conformational constraint or metabolic stability relative to unsubstituted or mono‑substituted analogs, but this hypothesis requires experimental verification.

Method Development and Analytical Reference Standard

Given the commercial availability of the compound at defined purity (e.g., 95 % or 98 % [REFS‑1]), it can be employed as a reference standard for HPLC, LC‑MS, or NMR method development in laboratories that work with trifluoromethyl‑containing heterocycles. Its distinct retention time and spectral features, arising from the combination of the thiazoline ring and the CF₃‑phenyl group, may facilitate chromatographic method optimization.

Quote Request

Request a Quote for 4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.